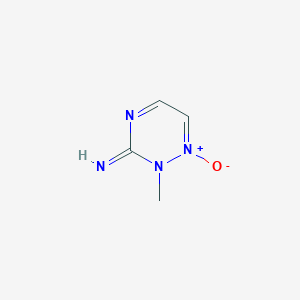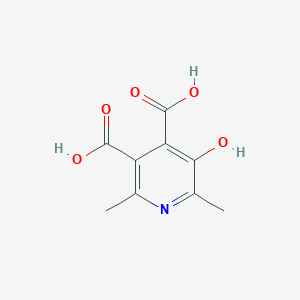![molecular formula C13H10Cl3N2P B14370214 N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride CAS No. 94456-90-3](/img/structure/B14370214.png)
N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride is an organophosphorus compound characterized by the presence of a phosphorimidic trichloride group attached to a phenyl(phenylimino)methyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride typically involves the reaction of phenylamine with phosphorus trichloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{PhNH}_2 + \text{PCl}_3 \rightarrow \text{this compound} ]
The reaction is usually conducted at low temperatures to prevent the decomposition of the product and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems and continuous monitoring ensures the consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trichloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorimidic oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylamine: A primary amine with a similar phenyl group but lacking the phosphorimidic trichloride moiety.
Phosphorus Trichloride: A simple phosphorus compound used as a reagent in the synthesis of organophosphorus compounds.
Phenylimino Compounds: Compounds containing the phenylimino group, which share some structural similarities.
Uniqueness
N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride is unique due to the combination of the phenyl(phenylimino)methyl group with the phosphorimidic trichloride moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
94456-90-3 |
|---|---|
Formule moléculaire |
C13H10Cl3N2P |
Poids moléculaire |
331.6 g/mol |
Nom IUPAC |
N'-phenyl-N-(trichloro-λ5-phosphanylidene)benzenecarboximidamide |
InChI |
InChI=1S/C13H10Cl3N2P/c14-19(15,16)18-13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10H |
Clé InChI |
AUHCTQOLRRRZPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N=P(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)


![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)






